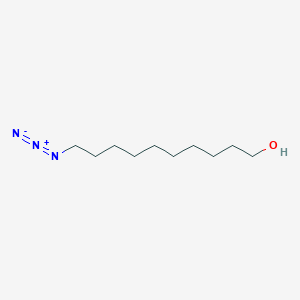

10-アジド-1-デカンオール

概要

説明

PD128907 塩酸塩は、強力で選択的なドーパミンD3受容体作動薬です。 D3受容体に対する親和性が高く、EC50値は0.64 nMであり、ドーパミンD2受容体に対する選択性は53倍です 。 この化合物は、脳内のドーパミン受容体の役割とそのさまざまな神経学的および精神医学的障害への関与を研究するために、科学研究で広く使用されています .

科学的研究の応用

Biological Applications

10-Azido-1-decanol has been investigated for its biological effects, particularly its cytotoxicity against various cell lines. Studies have shown that this compound can induce cellular damage, which may be leveraged in therapeutic contexts or as a tool for studying cellular mechanisms .

Case Study: Cytotoxicity Assessment

- In experiments involving different cell lines, 10-Azido-1-decanol demonstrated significant cytotoxic effects, suggesting its potential as a chemotherapeutic agent or in targeted drug delivery systems.

Applications in Organic Synthesis

The versatility of 10-Azido-1-decanol extends to its role as an intermediate in organic synthesis. It is used to create various derivatives that have applications in pharmaceuticals and materials science.

Table: Applications in Organic Synthesis

| Application Area | Description |

|---|---|

| Drug Development | Serves as a precursor for synthesizing bioactive compounds through functionalization reactions. |

| Material Science | Used to create polymeric materials with azide functionalities that can be further modified. |

| Bioconjugation | Facilitates the attachment of biomolecules (e.g., proteins) through click chemistry methods. |

Potential Use in Nanotechnology

Recent studies have explored the use of 10-Azido-1-decanol in nanotechnology applications, particularly in creating nanocarriers for drug delivery. The azide functionality allows for easy conjugation with nanoparticles, enhancing their stability and biocompatibility.

Case Study: Nanocarrier Development

- Researchers have successfully synthesized nanoparticles using 10-Azido-1-decanol as a linking agent, demonstrating improved drug loading capacity and targeted delivery capabilities.

作用機序

PD128907 塩酸塩の作用機序は、Gタンパク質共役受容体であるドーパミンD3受容体への結合に関与しています。 結合すると、化合物は受容体を活性化し、その結果、下流のシグナル伝達経路をトリガーするコンホメーション変化が起こります 。 これらの経路には、アデニル酸シクラーゼの阻害が含まれ、その結果、環状アデノシン一リン酸(cAMP)レベルが低下し、神経伝達物質の放出が調節されます 。 PD128907 塩酸塩によるD3受容体の選択的活性化は、ドーパミン関連の機能と行動に対するその効果にとって重要です .

生化学分析

Biochemical Properties

10-Azido-1-decanol is an important functional solvent and intermediate . It is often used in organic synthesis and can participate in various reactions, such as click chemistry reactions, chemical modifications, and ligand connections . These reactions can be applied in multiple fields, such as chemical biology, drug development, and polymer chemistry .

Molecular Mechanism

Its involvement in various reactions such as click chemistry reactions, chemical modifications, and ligand connections suggests that it may interact with a variety of biomolecules .

Metabolic Pathways

10-Azido-1-decanol can be incorporated into glycan structures chemically or by using existing biosynthetic pathways of mammalian cells . The azide moiety offers an ideal anchor to attach the modified glycan to surfaces, labels, peptides, or proteins .

準備方法

PD128907 塩酸塩の合成には、いくつかのステップが必要です。PD128907 塩酸塩の化学名は、(4aR,10bR)-3,4a,4,10b-テトラヒドロ-4-プロピル-2H,5H-1ベンゾピラノ[4,3-b]-1,4-オキサジン-9-オール塩酸塩 最後のステップでは、化合物の安定性と溶解性を高めるために塩酸塩が形成されます 。工業生産方法は異なる場合がありますが、一般的には、大規模生産のために最適化された同様の合成経路に従います。

化学反応の分析

PD128907 塩酸塩は、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化アルミニウムリチウムなどの還元剤が含まれます 。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、化合物の酸化は、対応するケトンまたはカルボン酸の形成につながる可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります .

科学研究への応用

PD128907 塩酸塩は、多くの科学研究に応用されています。 化学においては、ドーパミン受容体の特性と挙動を研究するために使用されます 。 生物学では、神経伝達やホルモン調節などのさまざまな生理学的プロセスにおけるドーパミンの役割を理解するのに役立ちます 。 医学では、PD128907 塩酸塩は、パーキンソン病、統合失調症、薬物依存症などの神経学的および精神医学的障害の潜在的な治療法を調査するために使用されます 。 さらに、ドーパミン受容体を標的とした新薬の開発において、製薬業界で応用されています .

類似化合物との比較

PD128907 塩酸塩は、他のドーパミン受容体作動薬と比較して、ドーパミンD3受容体に対する高い選択性を備えている点がユニークです。 類似の化合物には、プラミペキソール、ロチゴチン、ロピニロールなどがあり、これらの化合物もドーパミン受容体を標的としていますが、選択性と親和性の程度は異なります 。 たとえば、プラミペキソールはD2受容体に対する親和性が高く、ロチゴチンとロピニロールは複数のドーパミン受容体サブタイプに対して幅広い活性を示します 。 PD128907 塩酸塩のD3受容体に対する高い選択性は、さまざまな生理学的および病理学的プロセスにおけるこれらの受容体の特定の役割を研究するための貴重なツールとなっています .

生物活性

10-Azido-1-decanol is an organic compound characterized by the presence of an azide functional group and a long hydrocarbon chain. This compound has garnered interest in various fields, particularly in chemical biology and medicinal chemistry, due to its potential applications in drug development and biochemical research.

10-Azido-1-decanol is a derivative of decanol, featuring an azide group at the terminal position. Its molecular formula is C₁₁H₂₃N₃O, and it has a molecular weight of 225.33 g/mol. The presence of the azide group allows for unique reactivity, particularly in click chemistry, where it can participate in cycloaddition reactions with alkynes to form stable triazole compounds.

The biological activity of 10-Azido-1-decanol is largely attributed to its reactivity in click chemistry. This process enables the selective modification of biomolecules, which can lead to various downstream effects depending on the specific context of its application. The azide group can also facilitate the incorporation of this compound into glycan structures, potentially influencing cell signaling and interaction pathways.

Biological Activity

Research indicates that 10-Azido-1-decanol exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to 10-Azido-1-decanol may possess antibacterial properties. For instance, azide-containing compounds have been shown to exhibit activity against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Cellular Uptake and Modification : The ability of 10-Azido-1-decanol to modify cellular structures through click chemistry allows for its use in labeling and tracking biomolecules within cells. This property is crucial for understanding cellular processes and interactions .

Research Findings

A summary of key findings related to the biological activity of 10-Azido-1-decanol includes:

Case Study 1: Antimicrobial Activity

In a study examining the antibacterial effects of azide-containing compounds, researchers found that derivatives similar to 10-Azido-1-decanol exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

Case Study 2: Bioconjugation

Another study focused on the use of 10-Azido-1-decanol in bioconjugation protocols. The compound was utilized to label proteins with fluorescent tags through click chemistry, allowing for real-time visualization of protein interactions in live cells.

特性

IUPAC Name |

10-azidodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c11-13-12-9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOCJQSZRBCJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCO)CCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405133 | |

| Record name | 10-AZIDO-1-DECANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57395-48-9 | |

| Record name | 10-Azido-1-decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57395-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-AZIDO-1-DECANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57395-48-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。